BenchChemオンラインストアへようこそ!

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid

PROTAC Targeted protein degradation Chemical stability

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid (CAS 2680531-50-2; C₁₂H₁₈N₂O₆; MW 286.3) is a bifunctional cereblon (CRBN) E3 ligase ligand precursor built on a glutarimide scaffold. The compound integrates three functional domains within a single intermediate: a Boc-protected 3-amino group on the 2,6-dioxopiperidine (glutarimide) ring, and an N-1 acetic acid moiety serving as a carboxylic acid linker attachment handle.

Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
Cat. No. B13495453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid
Molecular FormulaC12H18N2O6
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=O)N(C1=O)CC(=O)O
InChIInChI=1S/C12H18N2O6/c1-12(2,3)20-11(19)13-7-4-5-8(15)14(10(7)18)6-9(16)17/h7H,4-6H2,1-3H3,(H,13,19)(H,16,17)
InChIKeyBXBJPSAHOURQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid: CRBN Ligand Precursor for PROTAC Procurement


2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid (CAS 2680531-50-2; C₁₂H₁₈N₂O₆; MW 286.3) is a bifunctional cereblon (CRBN) E3 ligase ligand precursor built on a glutarimide scaffold. The compound integrates three functional domains within a single intermediate: a Boc-protected 3-amino group on the 2,6-dioxopiperidine (glutarimide) ring, and an N-1 acetic acid moiety serving as a carboxylic acid linker attachment handle [1]. Unlike phthalimide-based immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, this compound belongs to the glutarimide class of CRBN binders, which has been demonstrated to exhibit substantially improved hydrolytic stability in cell culture media and physiological buffers [2]. The Boc protecting group enables orthogonal deprotection under mild acidic conditions (e.g., TFA), permitting sequential conjugation strategies in PROTAC (Proteolysis-Targeting Chimera) assembly workflows [2].

Why Generic Substitution of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid Fails in PROTAC Campaigns


Substituting this compound with a simpler CRBN ligand precursor—such as 3-Boc-amino-2,6-dioxopiperidine (CAS 31140-42-8, which lacks the N-1 acetic acid handle) or a phthalimide-based IMiD intermediate—introduces critical deficits at the chemical, stability, and synthetic strategy levels. Phthalimide-containing IMiDs (thalidomide, lenalidomide, pomalidomide) undergo rapid hydrolytic ring-opening in commonly used cell culture media, with measured half-lives as short as 1.8–12.2 hours depending on the medium, whereas glutarimide-based scaffolds consistently exceed 24-hour stability under identical conditions [1]. The absence of the N-1 acetic acid group on compounds such as 3-Boc-amino-2,6-dioxopiperidine eliminates the pre-installed carboxylic acid conjugation point, forcing additional synthetic steps that reduce overall yield and introduce protecting group incompatibilities [2]. Furthermore, the Boc protecting group at the 3-amino position is essential for orthogonal deprotection strategies; the free amine analog (2-(3-amino-2,6-dioxopiperidin-1-yl)acetic acid) is prone to unwanted acylation and oxidation during standard coupling reactions, compromising both purity and batch-to-batch reproducibility [2][3].

Quantitative Differentiation Evidence: 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid vs. Comparator CRBN Ligand Precursors


Hydrolytic Stability: Glutarimide Scaffold vs. Phthalimide IMiDs in Cell Culture Media

The glutarimide scaffold—the core structural motif of the target compound—confers markedly superior hydrolytic stability compared to phthalimide-based IMiDs. In MV4–11 acute myeloid leukemia cell culture media, the phenyl glutarimide (PG) analogue 2a exhibited a half-life exceeding 24 hours, versus thalidomide at 3.3 ± 0.4 h, lenalidomide at 11.7 ± 6.2 h, and pomalidomide at 12.2 ± 0.5 h [1]. The stability differential widens further in phosphate-buffered saline (PBS), where PG 2a showed t₁/₂ >48 h compared to thalidomide at 5.4 ± 0.2 h and pomalidomide at 32.5 ± 1.0 h [1]. This class-level advantage arises from elimination of the hydrolysis-prone phthalimide ring, which at physiological pH (7.4) confers a half-life of only 5 hours for thalidomide and 8 hours for lenalidomide [2][3].

PROTAC Targeted protein degradation Chemical stability

CRBN Binding Affinity: Amino-Substituted Glutarimide vs. Unsubstituted Parent Scaffold

Introduction of an amino substituent at the 3-position of the glutarimide ring significantly enhances CRBN binding affinity. The amino-substituted phenyl glutarimide analogue 2c (structurally analogous to the deprotected form of the target compound) exhibited a CRBN IC₅₀ of 0.123 μM, representing an approximately 18-fold improvement over the unsubstituted parent PG 2a (IC₅₀ = 2.191 μM) [1]. This affinity gain was rationalized through molecular dynamics simulations demonstrating a productive NH···π hydrogen-bonded interaction between the aniline moiety of 2c and His353 of the CRBN thalidomide-binding domain [1]. The amino group thus serves a dual function: as a linker attachment point after Boc deprotection, and as a pharmacophoric element that strengthens CRBN engagement.

CRBN binding affinity Ligand efficiency Structure-activity relationship

PROTAC-Level Stability: Glutarimide-Based PROTACs vs. IMiD-Based PROTACs in Biological Media

The hydrolytic stability advantage of the glutarimide scaffold propagates directly to assembled PROTAC molecules. The IMiD-based BET PROTAC dBET1 (4a) exhibited a half-life of only 4.2 ± 0.8 h in MV4–11 cell culture media, whereas its direct phenyl glutarimide analogue 4b showed t₁/₂ >24 h—a >5.7-fold improvement [1]. In HD-MB03 medulloblastoma media, the differential was even more pronounced: dBET1 t₁/₂ = 2.1 ± 0.3 h vs. PG-PROTAC 4b t₁/₂ = 15.4 ± 0.0 h (>7.3-fold) [1]. The optimized PG-PROTAC SJ995973 (4c) maintained t₁/₂ >24 h in both MV4–11 and HD-MB03 media, with PBS stability exceeding 48 h, and achieved a cellular IC₅₀ of 3 pM against MV4–11 cells with a BRD4 DC₅₀ of 0.87 nM [1][2].

PROTAC stability BET degrader Targeted protein degradation

Orthogonal Deprotection Capability: Boc-Protected Amine vs. Free Amine Analog in Conjugation Chemistry

The Boc protecting group on the 3-amino position of the target compound enables selective deprotection under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, 0.5–2 h at 25°C) without affecting the N-1 acetic acid moiety or any acid-sensitive linker already conjugated at that position [1]. In contrast, the free amine analog (2-(3-amino-2,6-dioxopiperidin-1-yl)acetic acid) lacks this selectivity: the unprotected amine competes with the carboxylic acid during amide coupling, generating unwanted homodimers and N-acylated byproducts that reduce isolated yields to <50% under standard HATU/DIPEA conditions [1][2]. The Boc strategy has been explicitly adopted in the synthesis of CRBN-directed PROTACs, where the protected amine serves as a latent functional handle that is unveiled only after linker conjugation at the N-1 acetic acid position is complete [2].

Orthogonal deprotection PROTAC linker chemistry Solid-phase peptide synthesis

Synthetic Accessibility from Commercial Boc-L-Glutamine: One-Step Cyclization vs. Multi-Step Phthalimide Routes

The glutarimide core of the target compound can be accessed via a single-step cyclization of commercially available N-α-(tert-butoxycarbonyl)-L-glutamine (Boc-Gln) using 1,1'-carbonyldiimidazole (CDI) and catalytic 4-(dimethylamino)pyridine (DMAP) in refluxing THF, yielding Boc-2-aminoglutarimide directly [1]. This contrasts with the multi-step synthesis required for phthalimide-based CRBN ligands, which typically involves: (i) condensation of 3-aminopiperidine-2,6-dione with a substituted phthalic anhydride in acetic acid at elevated temperature (130–140°C), (ii) chromatographic separation of regioisomers, and (iii) additional functional group interconversions—a sequence that frequently delivers overall yields below 30% [2][3]. The N-1 alkylation of the glutarimide nitrogen with bromoacetic acid or tert-butyl bromoacetate proceeds under mild basic conditions (K₂CO₃/DMF, 25–60°C) to install the acetic acid handle, a transformation that has been demonstrated across multiple glutarimide-based CRBN ligand series [3].

Synthetic efficiency Glutarimide cyclization CRBN ligand synthesis

High-Impact Application Scenarios for 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid in PROTAC Discovery


Modular PROTAC Assembly via Sequential Orthogonal Conjugation at N-1 Acetic Acid Followed by 3-Amino Deprotection

The compound's architecture is purpose-built for a two-stage PROTAC assembly workflow. In Stage 1, the N-1 acetic acid is activated (e.g., HATU/DIPEA) and coupled to an amino-terminated linker or directly to a target-protein-binding warhead, while the Boc-protected 3-amino group remains inert. In Stage 2, Boc deprotection with TFA/CH₂Cl₂ liberates the 3-amino group, which can then be further functionalized—for instance, converted to a diazo species for Rh(II)-catalyzed N–H insertion to install heterocyclic CRBN-binding moieties, as demonstrated by Kantin et al. (2023) [1]. This orthogonal strategy avoids protecting group conflicts that plague single-handle CRBN ligand precursors and maximizes the diversity of accessible PROTAC architectures from a single building block.

Glutarimide-Based PROTAC Library Synthesis with Enhanced Cellular Assay Reliability

PROTAC libraries constructed from glutarimide-based CRBN ligand precursors benefit from the scaffold's >24-hour stability in MV4–11 and HD-MB03 cell culture media, compared to the 3.3–12.2 hour half-lives observed for IMiD-based PROTACs under identical conditions [2]. This stability margin is critical when performing 24–72 hour cellular degradation assays: phthalimide-based PROTACs can lose >50% of the intact bifunctional molecule before the degradation readout is measured, confounding DC₅₀ determinations [2][3]. Procuring the target compound as the CRBN ligand precursor ensures that assembled PROTAC libraries maintain structural integrity throughout the assay window, delivering reproducible structure-activity relationships.

One-Step Conjugation to Linker-Preloaded Warheads for Parallel Medicinal Chemistry

The pre-installed carboxylic acid at the N-1 position enables direct amide bond formation with amine-functionalized linker-warhead conjugates in a single synthetic step [4]. This contrasts with 3-Boc-amino-2,6-dioxopiperidine (CAS 31140-42-8), which requires separate installation of a linker attachment handle, adding 2–3 synthetic operations. In parallel medicinal chemistry settings where 10–50 PROTAC analogs are synthesized simultaneously, this single-step conjugation reduces the total synthetic burden by approximately 20–40%, accelerating structure-activity relationship turnaround times. The Boc group remains intact during this coupling, ensuring that the 3-amino position is preserved for subsequent diversification if needed [4].

Aminopeptidase N (APN/CD13) Inhibitor Development Leveraging the 3-Amino-Cyclic-Imide Scaffold

Beyond PROTAC applications, the 3-amino-2,6-dioxopiperidin-1-yl acetic acid scaffold—accessed after Boc deprotection of the target compound—has been validated as a potent aminopeptidase N (APN/CD13) inhibitory pharmacophore. Cyclic-imide peptidomimetics bearing this scaffold demonstrated high specific inhibitory activity against APN, a validated target in tumor angiogenesis and metastasis [5]. The Boc-protected precursor enables systematic exploration of N-1 and 3-amino substituent effects on APN inhibitory potency without interference from premature amine reactivity during analog synthesis, as demonstrated by the benzyl ester-protected variant (S)-benzyl 2-(3-(tert-butoxycarbonylamino)-2,6-dioxopiperidin-1-yl)acetate (CAS 1191057-48-3) which served as a key intermediate in structure-activity relationship studies yielding compounds with IC₅₀ values in the low micromolar to nanomolar range against APN [5].

Quote Request

Request a Quote for 2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.